3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c19-14-3-1-11(9-13(14)18(20,21)22)2-4-15(25)23-7-5-12(6-8-23)24-16(26)10-28-17(24)27/h1,3,9,12H,2,4-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQANHHGNPVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. Key steps often include:
Formation of the thiazolidine-2,4-dione ring through cyclization reactions.
Introduction of the piperidine ring via nucleophilic substitution or condensation reactions.
Attachment of the chlorophenyl and trifluoromethyl groups through Friedel-Crafts acylation or other electrophilic aromatic substitution methods. Reaction conditions may involve anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production might scale up these reactions using continuous flow chemistry, automation, and robust purification techniques like crystallization or chromatography. The specifics would depend on the target application and desired production scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, such as:
Oxidation: Particularly at the thiazolidine ring or the phenyl substituents.
Reduction: Possible at the carbonyl groups or double bonds.
Substitution: The piperidine ring can be functionalized through nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation reactions might employ reagents like KMnO4 or H2O2.
Reduction reactions might use NaBH4 or LiAlH4.
Substitution reactions could involve halogenating agents or Grignard reagents.
Major Products Formed: The products depend on the specific reactions but could include various hydroxylated, alkylated, or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have shown that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione have demonstrated Minimum Inhibitory Concentration (MIC) values as low as μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes .
Anti-inflammatory Properties
Thiazolidine derivatives are also being investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Anticancer Potential
The compound has shown promise in preclinical studies as an anticancer agent. It may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural features to this compound exhibited enhanced activity against resistant bacterial strains .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of thiazolidine derivatives. The study reported that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential use in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione depends on its specific application. For instance, in medicinal chemistry, it might act by:
Binding to specific proteins or receptors.
Inhibiting enzymes involved in disease pathways.
Modulating signal transduction or gene expression.
Comparison with Similar Compounds
Structural Comparison
Thiazolidine-2,4-dione Derivatives
- YPC-21440 and YPC-21813 (): These compounds feature a (Z)-5-(methylene)thiazolidine-2,4-dione core linked to imidazo[1,2-b]pyridazine and substituted piperazine groups. Unlike the target compound, which uses a piperidine ring, YPC derivatives employ piperazine with alkyl or fluorophenyl substituents. The piperidine vs. piperazine distinction may influence solubility and target binding due to differences in basicity and steric effects .
- (E)-5-((2-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (9a) (): This compound integrates a triazole-quinoline system with the thiazolidinedione core.
4-Chloro-3-(trifluoromethyl)phenyl-Containing Compounds
- Sorafenib Tosylate (): A urea-based kinase inhibitor with the 4-chloro-3-(trifluoromethyl)phenyl group. The target compound replaces the urea linker with a thiazolidinedione-piperidine-propanoyl chain, which may alter kinase selectivity or bioavailability .
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (82) (): A pyridine-urea anticancer agent. The thiazolidinedione core in the target compound could modulate electron-withdrawing effects, influencing binding to targets like Pim kinases .
Tabulated Comparison
Biological Activity
The compound 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS Number: 2034364-43-5) is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₆H₁₅ClF₃N₃O₃
- Molecular Weight : 389.75 g/mol
- Structural Features : The compound contains a thiazolidine ring, a piperidine moiety, and a 4-chloro-3-(trifluoromethyl)phenyl group.
Biological Activity Overview
Thiazolidinediones are known for their insulin-sensitizing properties, primarily used in the treatment of type 2 diabetes. However, the specific biological activities of this compound extend beyond glucose metabolism modulation.
Antimicrobial Activity
Recent studies have indicated that similar thiazolidinedione derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown potent activity against various bacterial strains, including Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.0033 to 0.046 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .
Anti-Cancer Potential
Thiazolidinediones have also been investigated for their anti-cancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, derivatives similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidinediones are known to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and enhanced sensitivity to chemotherapeutic agents.
- Modulation of Gene Expression : The compound may influence gene expression related to inflammation and apoptosis through activation of peroxisome proliferator-activated receptors (PPARs), which play a critical role in metabolic regulation and cellular differentiation.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Case Studies
Several case studies have highlighted the effectiveness of thiazolidinedione derivatives in clinical settings:
- Case Study 1 : A clinical trial assessing the efficacy of a thiazolidinedione derivative showed significant improvements in insulin sensitivity among patients with type 2 diabetes, alongside reductions in inflammatory markers .
- Case Study 2 : In vitro studies demonstrated that the compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting its potential as an adjunct therapy in oncology .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What critical parameters should be optimized during synthesis to achieve high purity of this compound?
- Key parameters :
- Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and by-product formation.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while ethanol facilitates crystallization .
- Catalyst choice : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate cyclization steps in thiazolidinone formation.
- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) to confirm purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the thiazolidine-2,4-dione core?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the piperidine and thiazolidine rings (δ 3.0–4.5 ppm for ring protons; δ 1.5–2.5 ppm for methylene groups).
- ¹³C NMR : Confirm carbonyl groups (δ 170–180 ppm) and trifluoromethyl substituents (δ 120–125 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect C=O (1650–1750 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .
Q. What purification techniques are recommended for isolating this compound from complex mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate polar by-products.
- Recrystallization : Ethanol-water mixtures yield high-purity crystals, verified by melting point analysis (mp 137–139°C for structural analogs) .
Advanced Research Questions
Q. How can experimental design principles resolve contradictions in reaction yields reported for similar thiazolidinone derivatives?
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Reaction Time (h) | 12 | 24 |
- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions .
- Comparative kinetic studies : Analyze rate constants under varying conditions to pinpoint yield-limiting steps .
Q. What computational strategies can accelerate the development of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways and transition states for key steps (e.g., cyclization).
- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity using molecular docking simulations .
- Feedback loops : Integrate experimental data (e.g., IC₅₀ values) into machine learning models to refine synthetic routes .
Q. How can researchers mitigate instability issues during long-term storage of this compound?
- Storage conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the thiazolidine-2,4-dione ring .
Q. What statistical approaches optimize multi-step synthesis protocols to minimize by-products?
- Multivariate analysis : Use principal component analysis (PCA) to identify dominant factors influencing by-product formation.
- Taguchi methods : Prioritize critical steps (e.g., acylation of piperidine) for optimization, reducing variability in final yield .
- Process control : Implement real-time monitoring (e.g., in situ FTIR) to adjust parameters dynamically .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic efficiencies for analogous compounds?
- Controlled replication : Reproduce studies under identical conditions (e.g., solvent, catalyst source) to isolate variables.
- Catalyst characterization : Use X-ray photoelectron spectroscopy (XPS) to verify oxidation states of metal catalysts (e.g., palladium in coupling reactions) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing substituents improving catalytic turnover) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
